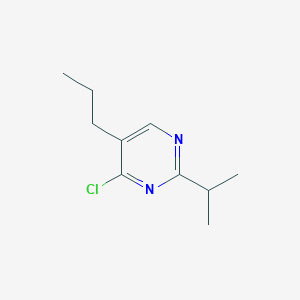

4-Chloro-2-isopropyl-5-propylpyrimidine

Description

Significance of Pyrimidine (B1678525) Derivatives in Organic Synthesis

Pyrimidine derivatives are of paramount importance in the realm of organic synthesis, largely due to their prevalence in biologically active compounds. growingscience.comgsconlinepress.comresearchtrend.net They form the core structure of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (RNA and DNA). growingscience.com This biological significance has spurred extensive research into synthetic methodologies for creating novel pyrimidine-based molecules. acs.orgorganic-chemistry.org

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. gsconlinepress.comorientjchem.orgresearchgate.net The synthetic flexibility of the pyrimidine ring allows chemists to introduce various functional groups, thereby fine-tuning the molecule's biological and physical properties. researchtrend.net This has led to the development of numerous synthetic routes, from classical condensation reactions to modern metal-catalyzed cross-couplings, to access a vast library of substituted pyrimidines. acs.orgnih.govresearchgate.net

Overview of Halogenated Pyrimidines as Versatile Synthetic Intermediates

The introduction of a halogen atom onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. Halogenated pyrimidines, particularly chloropyrimidines, are key building blocks in organic synthesis. The halogen atom acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. rsc.orgresearchgate.net This allows for the straightforward introduction of a wide variety of substituents, such as amino, alkoxy, and thioether groups, at specific positions on the pyrimidine core. zenodo.org

The reactivity of a chloropyrimidine is influenced by the position of the chlorine atom and the nature of other substituents on the ring. wuxiapptec.comwuxiapptec.com The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the carbon atoms of the ring electron-deficient and thus susceptible to nucleophilic attack. A chlorine atom at the C2, C4, or C6 position is particularly activated for displacement. researchgate.netzenodo.org

Furthermore, halogenated pyrimidines are crucial in medicinal chemistry and chemical biology. They are used to synthesize complex drug candidates and serve as precursors for compounds used as radiosensitizers in cancer therapy, where they are incorporated into the DNA of tumor cells to increase their sensitivity to radiation. researchgate.netnih.gov The ability to use halogenated pyrimidines in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, further expands their versatility, enabling the formation of carbon-carbon bonds and the construction of intricate molecular architectures. rsc.org

Unique Structural Features and Reactivity Potential of 4-Chloro-2-isopropyl-5-propylpyrimidine

Structural Features: The molecule consists of a central pyrimidine ring substituted with four different groups:

A chloro group at position 4.

An isopropyl group at position 2.

A propyl group at position 5.

A hydrogen atom at position 6.

The electronic properties of the pyrimidine ring are significantly influenced by these substituents. The two ring nitrogens are inherently electron-withdrawing. The chlorine atom at C4 is also strongly electron-withdrawing via the inductive effect, while also possessing weak electron-donating resonance capabilities. The isopropyl and propyl groups are alkyl groups, which are weakly electron-donating through an inductive effect. ijcrt.org

This combination of substituents creates a specific electronic landscape on the ring. The carbon atoms, particularly C2, C4, and C6, are rendered electron-deficient, which is a key factor determining the compound's reactivity.

Reactivity Potential: The primary site of reactivity for this molecule is expected to be the carbon atom at position 4, which bears the chloro substituent.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is highly activated for nucleophilic displacement. The electron-withdrawing nature of the two ring nitrogens and the inductive effect of the chlorine itself make the C4 position susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). The bulky isopropyl group at the adjacent C2 position and the propyl group at C5 may exert some steric hindrance, potentially influencing the rate of reaction compared to less hindered chloropyrimidines. csu.edu.auresearchgate.net The general mechanism for SNAr reactions on chloropyrimidines proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. zenodo.org

Cross-Coupling Reactions: The C-Cl bond can participate in various transition-metal-catalyzed cross-coupling reactions. This would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position, providing a powerful tool for further derivatization.

The table below summarizes the predicted properties and reactivity.

| Feature | Description |

|---|---|

| Core Structure | Pyrimidine Ring |

| Substituents | -Cl (at C4), -CH(CH3)2 (at C2), -CH2CH2CH3 (at C5) |

| Key Reactive Site | C4 position due to the chloro leaving group |

| Predicted Primary Reactivity | Nucleophilic Aromatic Substitution (SNAr) |

| Other Potential Reactions | Transition-metal-catalyzed cross-coupling reactions |

| Electronic Effects | Electron-deficient ring activated by two nitrogen atoms and a chloro group; weakly electron-donating alkyl groups. |

| Steric Effects | Potential for steric hindrance at the C4 position from adjacent isopropyl and propyl groups. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15ClN2 |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

4-chloro-2-propan-2-yl-5-propylpyrimidine |

InChI |

InChI=1S/C10H15ClN2/c1-4-5-8-6-12-10(7(2)3)13-9(8)11/h6-7H,4-5H2,1-3H3 |

InChI Key |

OBEUAPFOAGIGNP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CN=C(N=C1Cl)C(C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4 Chloro 2 Isopropyl 5 Propylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the elucidation of the carbon-hydrogen framework.

Proton NMR (¹H NMR) for Structural Elucidation and Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

In the ¹H NMR spectrum of 4-Chloro-2-isopropyl-5-propylpyrimidine, distinct signals corresponding to the isopropyl and propyl groups, as well as the aromatic proton on the pyrimidine (B1678525) ring, are expected. The isopropyl group would feature a septet for the single methine proton, coupled to the six equivalent methyl protons which would appear as a doublet. The propyl group would exhibit a triplet for the terminal methyl protons, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the pyrimidine ring. The single proton on the pyrimidine ring would appear as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | H-6 (pyrimidine ring) |

| ~3.2 | Septet | 1H | CH (isopropyl) |

| ~2.7 | Triplet | 2H | CH₂ (propyl, α to ring) |

| ~1.7 | Sextet | 2H | CH₂ (propyl, β to ring) |

| ~1.3 | Doublet | 6H | CH₃ (isopropyl) |

| ~1.0 | Triplet | 3H | CH₃ (propyl) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Hybridization States

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicating its hybridization state and electronic environment.

For this compound, the ¹³C NMR spectrum would display signals for the four distinct carbon atoms of the pyrimidine ring, as well as the carbons of the isopropyl and propyl substituents. The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region of the spectrum, with the carbon atom bonded to the chlorine atom appearing at a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~170 | C-2 (pyrimidine ring) |

| ~160 | C-4 (pyrimidine ring) |

| ~158 | C-6 (pyrimidine ring) |

| ~125 | C-5 (pyrimidine ring) |

| ~35 | CH (isopropyl) |

| ~30 | CH₂ (propyl, α to ring) |

| ~23 | CH₂ (propyl, β to ring) |

| ~22 | CH₃ (isopropyl) |

| ~14 | CH₃ (propyl) |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would be observed between the methine and methyl protons of the isopropyl group, and between the adjacent methylene and methyl protons of the propyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the proton of the pyrimidine ring (H-6) would show a correlation to the carbon of the propyl group attached at C-5, confirming the substitution pattern.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The exact mass of the molecular ion of this compound can be calculated and compared with the experimentally determined value to confirm its molecular formula. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and the M+2 peak, with an intensity ratio of approximately 3:1.

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, molecules can be fragmented into smaller, charged particles. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. The fragmentation of this compound would likely involve the loss of the alkyl substituents and the chlorine atom. Key fragmentation pathways could include the loss of a propyl radical or an isopropyl radical, leading to characteristic fragment ions that can be used to piece together the original structure.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis and Purity Assessment

Hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the analysis of complex mixtures and the rigorous purity assessment of chemical compounds such as this compound.

LC-MS is a highly sensitive technique that separates compounds in a liquid mobile phase followed by their detection by mass spectrometry. lcms.cz This method is crucial for determining the purity of a sample by separating the main compound from any impurities, starting materials, or by-products. The high-purity solvents and reagents are essential for accurate LC-MS analysis to ensure baseline stability and avoid signal suppression or the formation of adducts with alkali ions like sodium and potassium. lcms.cz For this compound, a reversed-phase HPLC method would likely be employed, with the retention time being characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate). The mass spectrometer would then provide the mass-to-charge ratio (m/z) of the eluting compound, confirming its identity. The molecular weight of this compound is 198.69 g/mol , and one would expect to see a prominent ion corresponding to this mass (or [M+H]⁺ in the case of positive ion mode). The purity is determined by integrating the peak area of the target compound relative to the total area of all detected peaks.

GC-MS is another powerful technique suitable for volatile and thermally stable compounds. Given the likely properties of this compound, it should be amenable to GC-MS analysis. In this technique, the sample is vaporized and separated in a gaseous mobile phase. The separated components then enter the mass spectrometer for detection. The resulting chromatogram provides a retention time for the compound, while the mass spectrum serves as a molecular fingerprint, aiding in its definitive identification and the characterization of any volatile impurities.

| Technique | Principle of Separation | Information Obtained | Application to this compound |

| LC-MS | Partitioning between a liquid mobile phase and a solid stationary phase. | Retention time, molecular weight, and structural information from fragmentation. | Purity assessment, identification in non-volatile mixtures, and quantification. |

| GC-MS | Partitioning between a gaseous mobile phase and a stationary phase. | Retention time, mass spectrum (fingerprint), and identification of volatile impurities. | Purity assessment for volatile components and confirmation of identity. |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. masterorganicchemistry.com Different functional groups absorb at characteristic frequencies, allowing for their identification. The FT-IR spectrum of this compound is expected to exhibit several key absorption bands corresponding to its distinct structural features.

The C-H stretching vibrations from the isopropyl and propyl groups would appear in the 2850-3000 cm⁻¹ region. libretexts.orglibretexts.org The pyrimidine ring, being aromatic in nature, would show C-H stretching vibrations slightly above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org The C-Cl stretch is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The various C-H bending vibrations of the alkyl groups would be observed in the 1350-1470 cm⁻¹ range. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyl C-H | Stretching | 2850-3000 | Strong |

| Aromatic C-H | Stretching | 3000-3100 | Medium-Weak |

| Pyrimidine Ring C=C, C=N | Stretching | 1400-1600 | Medium |

| Alkyl C-H | Bending | 1350-1470 | Medium |

| C-Cl | Stretching | 600-800 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum. For this compound, Raman spectroscopy would provide valuable data on the pyrimidine ring vibrations and the C-C backbone of the alkyl substituents. The symmetric breathing modes of the pyrimidine ring are typically strong in the Raman spectrum. The C-Cl stretching vibration would also be observable. Due to the molecule's low symmetry, many of its vibrational modes are expected to be active in both IR and Raman spectra.

Correlation of Vibrational Modes with Computed Spectral Data

To achieve a precise assignment of the observed vibrational bands in the FT-IR and Raman spectra, theoretical calculations based on methods like Density Functional Theory (DFT) are often employed. mdpi.com By creating a computational model of the this compound molecule, its vibrational frequencies and intensities can be predicted. These computed spectra can then be compared with the experimental data. This correlation allows for a more confident and detailed assignment of each spectral feature to specific molecular motions, leading to a deeper understanding of the molecule's vibrational properties.

X-ray Crystallography and Solid-State Structure Analysis

Single Crystal X-ray Diffraction for Definitive Molecular Geometry Determination

Once a suitable crystal is obtained and analyzed, the resulting data would provide the definitive solid-state structure. This would include the precise bond lengths of the C-Cl, C-N, C-C, and C-H bonds, as well as the bond angles within the pyrimidine ring and the alkyl substituents. The analysis would also reveal the planarity of the pyrimidine ring and the conformation of the isopropyl and propyl groups relative to it. Furthermore, the crystal packing and any intermolecular interactions, such as van der Waals forces or weaker hydrogen bonds, would be elucidated.

| Structural Parameter | Type of Information Obtained |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. |

| Bond Lengths | The exact distances between bonded atoms (e.g., C-Cl, C=N, C-C). |

| Bond Angles | The precise angles between adjacent bonds (e.g., C-N-C, C-C-C). |

| Torsion Angles | Describes the conformation of the molecule, such as the orientation of the alkyl groups. |

Analysis of Intramolecular Conformation and Torsion Angles (e.g., Isopropyl Group Orientation)

The conformation of this compound is largely defined by the spatial orientation of the flexible isopropyl and propyl substituents relative to the rigid pyrimidine ring. The orientation of these alkyl groups is described by torsion angles, which are critical conformational parameters. Analysis of crystallographic data from related structures in databases like the Cambridge Structural Database (CSD) shows that the conformation of substituents is often a low-energy state influenced by steric and electronic effects. acs.org

For the 2-isopropyl group, the key torsion angle would describe the rotation around the bond connecting the isopropyl carbon to the pyrimidine ring. This orientation is crucial as it minimizes steric hindrance with the adjacent chloro and propyl groups. Similarly, the conformation of the 5-propyl group is characterized by a series of torsion angles along its carbon chain. The gauche and anti conformations are typically observed, with the molecule adopting the arrangement that minimizes steric strain. acs.org

Table 1: Illustrative Torsion Angles for Substituents on a Pyrimidine Ring

| Torsion Angle | Description | Typical Value Range (°) |

| C(3)-C(2)-C(isopropyl)-H | Orientation of the isopropyl group | ±60° to ±90° |

| C(4)-C(5)-C(propyl)-C | Conformation of the propyl chain | ~180° (anti) or ~±60° (gauche) |

| C(5)-C(propyl)-C-C | Conformation of the propyl chain | ~180° (anti) or ~±60° (gauche) |

Investigation of Intramolecular Hydrogen Bonding and Ring Motifs

The molecular structure of this compound lacks classical hydrogen bond donors such as O-H or N-H groups. Consequently, strong intramolecular hydrogen bonds are not expected. However, the potential for weak C-H···N or C-H···Cl interactions exists, where a hydrogen atom from an alkyl group could interact with one of the electronegative nitrogen or chlorine atoms. These weak interactions, if present, could influence the preferred conformation of the substituents. In many substituted pyrimidine and pyridine (B92270) derivatives that do contain hydrogen bond donors, intramolecular hydrogen bonds are pivotal in stabilizing the molecular conformation, often resulting in the formation of planar, cyclic motifs. mdpi.comtandfonline.com

Characterization of Intermolecular Interactions (e.g., N-H···O, C-H···O, π-π Stacking)

While lacking strong hydrogen bond donors, the this compound molecule possesses features that allow for a variety of weaker intermolecular interactions, which are fundamental to its crystal engineering and the formation of its solid-state structure. ias.ac.in The pyrimidine ring's nitrogen atoms are potential hydrogen bond acceptors.

Key intermolecular interactions for this class of compounds include:

C-H···N Interactions : Hydrogen atoms from the isopropyl and propyl groups of one molecule can form weak hydrogen bonds with the nitrogen atoms of the pyrimidine ring of a neighboring molecule. These interactions are common in nitrogen-containing heterocycles and can direct the assembly of molecules into chains or sheets. nih.govmdpi.com

π-π Stacking : The aromatic pyrimidine rings can stack on top of each other in an offset face-to-face arrangement. nih.gov These interactions are crucial for stabilizing the crystal lattice.

Table 2: Potential Intermolecular Interactions and Typical Geometries

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Weak Hydrogen Bond | C-H | N (pyrimidine) | 2.2 - 2.8 |

| Weak Hydrogen Bond | C-H | Cl | 2.7 - 3.0 |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | 3.3 - 3.8 (centroid-centroid) |

Description of Crystal Packing and Supramolecular Architectures (e.g., Dimer Formation, Chain Propagation, 3D Networks)

The interplay of the intermolecular forces described above dictates the crystal packing and the formation of extended supramolecular architectures. tandfonline.commdpi.com The specific combination of interactions like C-H···N bonds and π-π stacking leads to the self-assembly of molecules into predictable patterns, known as supramolecular synthons. ias.ac.in

For instance, C-H···N interactions can link molecules into one-dimensional zigzag chains or centrosymmetric dimers. nih.govnih.gov These primary structures can then be further organized by π-π stacking interactions, which might assemble the chains or dimers into two-dimensional layers. The final three-dimensional supramolecular network is a result of how these layers stack upon one another, influenced by weaker van der Waals forces and other specific interactions involving the chloro and alkyl substituents. tandfonline.comresearchgate.net The study of these packing motifs is essential for understanding the material's properties and for the design of new crystalline forms. mdpi.com

Chromatographic Methods for Purity and Regioisomeric Ratio Determination (e.g., HPLC, UPLC, GC-FID)

Chromatographic techniques are indispensable for assessing the purity of this compound and for quantifying any regioisomeric impurities that may arise during its synthesis. The choice between High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography with a Flame Ionization Detector (GC-FID) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) HPLC is a versatile technique for the analysis of a wide range of pyrimidine derivatives. researchgate.net Reversed-phase chromatography is the most common mode, utilizing a nonpolar stationary phase (like C18 or C8) and a polar mobile phase. This method separates compounds based on their hydrophobicity. UPLC, using smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC.

A typical method would involve:

Column : A C18 reversed-phase column.

Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net

Detection : UV detection at a wavelength where the pyrimidine ring shows strong absorbance (typically around 254-270 nm). researchgate.net

Gas Chromatography with Flame Ionization Detector (GC-FID) GC is an excellent technique for analyzing volatile and thermally stable compounds and is particularly powerful for assessing purity and separating closely related regioisomers. birchbiotech.comlibretexts.org The sample is vaporized and separated based on its boiling point and interaction with the stationary phase. The FID provides a response that is proportional to the mass of carbon, allowing for accurate quantification. semanticscholar.org For less volatile pyrimidines, derivatization may be required to increase volatility, though this may not be necessary for the title compound. semanticscholar.orgresearchgate.net

Table 3: Typical Chromatographic Conditions for Analysis of Substituted Pyrimidines

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Primary Application |

| HPLC/UPLC | C18, 5 or 1.8 µm | Acetonitrile/Water with buffer | UV (e.g., 254 nm) | Purity determination, analysis of non-volatile impurities |

| GC-FID | HP-5 (or similar nonpolar capillary) | Helium or Nitrogen | Flame Ionization | Purity assessment, regioisomer ratio determination semanticscholar.org |

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 2 Isopropyl 5 Propylpyrimidine

Nucleophilic Substitution Reactions at the C4 Position

The C4 position of 4-Chloro-2-isopropyl-5-propylpyrimidine is highly susceptible to nucleophilic attack. This reactivity is a consequence of the electron-withdrawing effect of the two nitrogen atoms in the pyrimidine (B1678525) ring, which polarizes the C4-Cl bond and stabilizes the intermediate formed upon nucleophilic addition.

Reactivity with Various Nucleophiles (e.g., Amines, Thiols, Hydrazines)

This compound readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. The general reaction scheme involves the displacement of the chloride ion by the incoming nucleophile.

Amines: The reaction with primary and secondary amines typically proceeds under thermal conditions or with base catalysis to yield the corresponding 4-aminopyrimidine derivatives. The reaction conditions can be tailored based on the nucleophilicity of the amine.

Thiols: Thiolates, generated from thiols and a base, are potent nucleophiles that react efficiently with this compound to form 4-thioether-substituted pyrimidines. These reactions are often carried out in polar aprotic solvents.

Hydrazines: The reaction with hydrazine and its derivatives leads to the formation of 4-hydrazinylpyrimidines, which are valuable intermediates for the synthesis of fused heterocyclic systems.

| Nucleophile Category | Example Nucleophile | Product Type | Typical Reaction Conditions |

| Amines | Morpholine | 4-(Morpholin-4-yl)-2-isopropyl-5-propylpyrimidine | Heat or base catalysis (e.g., K₂CO₃, Et₃N) in a polar solvent (e.g., EtOH, DMF) |

| Thiols | Sodium thiophenoxide | 2-Isopropyl-4-(phenylthio)-5-propylpyrimidine | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, THF) |

| Hydrazines | Hydrazine hydrate | 4-Hydrazinyl-2-isopropyl-5-propylpyrimidine | Reflux in an alcoholic solvent (e.g., EtOH) |

Mechanistic Pathways of Halogen Displacement

The displacement of the chlorine atom at the C4 position of this compound proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves two main steps:

Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.

Chloride Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, yielding the final substitution product. The departure of the leaving group is typically the rate-determining step.

The rate of this reaction is influenced by the electron-withdrawing nature of the pyrimidine ring, the strength of the nucleophile, and the stability of the Meisenheimer intermediate.

Comparative Reactivity with Structurally Related Halogenated Pyrimidines

The reactivity of halogenated pyrimidines in nucleophilic substitution reactions is highly dependent on the position of the halogen and the nature of other substituents on the ring.

In general, the order of reactivity for halogens at different positions in the pyrimidine ring towards nucleophilic attack is C4 > C2 > C5. The higher reactivity of the C4 position compared to the C2 position is attributed to the greater ability of the para-nitrogen atom (N1) to stabilize the negative charge in the Meisenheimer intermediate through resonance. The C5 position is the least reactive as the negative charge in the intermediate cannot be effectively delocalized onto the nitrogen atoms.

The presence of electron-donating alkyl groups, such as the isopropyl group at C2 and the propyl group at C5 in this compound, slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted 4-chloropyrimidine. However, the C4 position remains sufficiently activated for a wide range of nucleophilic substitution reactions.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This compound can be effectively coupled with various aryl- and heteroarylboronic acids to introduce new carbon substituents at the C4 position.

These reactions typically employ a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), a base (e.g., sodium carbonate, potassium phosphate), and are carried out in a suitable solvent system, often a mixture of an organic solvent and water.

| Boronic Acid | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/Water | 2-Isopropyl-4-phenyl-5-propylpyrimidine |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 2-Isopropyl-5-propyl-4-(thiophen-3-yl)pyrimidine |

Electrochemical Arylation and Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions can be employed to functionalize this compound.

Electrochemical Arylation: This method offers a greener alternative to traditional cross-coupling reactions by using an electric current to drive the reaction. While specific examples for this compound are not extensively documented, electrochemical reductive cross-coupling has been successfully applied to other chloropyrimidines. This process typically involves a sacrificial metal anode and a nickel or palladium catalyst to couple the chloropyrimidine with aryl halides.

Other Couplings: Other palladium-catalyzed cross-coupling reactions, such as the Stille coupling (with organotin reagents), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes), are also, in principle, applicable to this compound, further expanding its synthetic potential for creating diverse molecular architectures. The choice of catalyst, ligands, and reaction conditions is crucial for the success of these transformations.

Influence of Substituent Nature on Coupling Efficiency and Regioselectivity

The reactivity of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is significantly directed by its substitution pattern. The chlorine atom at the C4 position is the primary site for such reactions. In studies involving 2,4-dichloropyrimidines, there is a pronounced regioselective preference for coupling at the C4 position. mdpi.comstackexchange.com This selectivity is attributed to the favored oxidative addition of the palladium catalyst into the C4–Cl bond over the C2–Cl bond. mdpi.com For this compound, this intrinsic preference for C4 reactivity is the expected starting point.

The substituents at the C2 and C5 positions—isopropyl and propyl groups, respectively—exert both electronic and steric influences.

Electronic Effects : The isopropyl and propyl groups are electron-donating alkyl groups. Their presence increases the electron density of the pyrimidine ring compared to an unsubstituted pyrimidine. However, the pyrimidine ring is inherently electron-deficient, which facilitates both nucleophilic aromatic substitution and the oxidative addition step in cross-coupling reactions. mdpi.comwikipedia.org The electronic nature of the coupling partner, such as the aryl boronic acid in a Suzuki reaction, also plays a role. Electron-rich boronic acids have been shown to produce good yields in couplings with chloropyrimidines. mdpi.com

Steric Effects : The steric bulk of the substituents is a critical factor in determining regioselectivity and efficiency. The isopropyl group at C2 and the propyl group at C5 create a sterically hindered environment around the pyrimidine core. While the primary site of reaction is C4, significant steric hindrance at a neighboring position (C5) can sometimes lead to anomalous reactivity at the C2 position in related di- and tri-substituted systems. mdpi.com However, given that the C2 position in the target molecule is occupied by an isopropyl group and not a halogen, the discussion focuses on the coupling at C4. The use of bulky ligands on the palladium catalyst, such as sterically hindered N-heterocyclic carbenes (NHCs), can further enhance selectivity for the C4 position and is effective for a broad range of substrates. nih.govnsf.gov

The interplay of these factors is summarized in the table below, which outlines the expected outcomes for Suzuki-Miyaura coupling based on analogous systems.

Table 1: Predicted Influence of Substituents on Suzuki-Miyaura Coupling of this compound

| Feature | Influence on Coupling at C4 Position | Rationale |

|---|---|---|

| Chlorine at C4 | Primary reaction site | Inherently higher reactivity of the C4 position in chloropyrimidines towards Pd oxidative addition. mdpi.com |

| Isopropyl at C2 | Minor electronic influence (donating) | Alkyl groups are weakly electron-donating. |

| Propyl at C5 | Potential steric hindrance | The adjacent propyl group can sterically hinder the approach of the catalyst and coupling partner to the C4 position, potentially affecting reaction rates. mdpi.com |

| Catalyst Ligand | Can enhance selectivity | Bulky phosphine or N-heterocyclic carbene (NHC) ligands can overcome steric hindrance and improve yields and selectivity. nih.govnih.gov |

| Boronic Acid Partner | Affects yield | Electron-donating or electron-withdrawing groups on the arylboronic acid have a minimal effect on regioselectivity but can influence reaction efficiency. nih.gov |

Oxidation and Reduction Pathways

Selective Oxidation Reactions (e.g., Formation of Pyrimidine N-Oxides)

The nitrogen atoms of the pyrimidine ring can be selectively oxidized to form N-oxides, typically using peroxy acids such as m-chloroperbenzoic acid (MCPBA) or peracetic acid. cdnsciencepub.com The susceptibility of the pyrimidine ring to N-oxidation is governed by the electronic properties of its substituents.

Activating and Deactivating Effects : Electron-donating groups enhance the nucleophilicity of the ring nitrogens, thereby increasing the rate of N-oxidation. cdnsciencepub.com The isopropyl (at C2) and propyl (at C5) groups in this compound are electron-donating and would be expected to activate the ring towards oxidation. Conversely, the electron-withdrawing chloro group at C4 deactivates the ring. cdnsciencepub.com The net effect is a balance between these opposing influences.

Regioselectivity of Oxidation : In unsymmetrically substituted pyrimidines, the site of N-oxidation (N1 or N3) is influenced by the position of the substituents. For the target molecule, the C2-isopropyl and C4-chloro groups are ortho to the N1 and N3 positions, respectively, while the C5-propyl group is meta to both. The precise regiochemical outcome would depend on the complex interplay of steric hindrance and electronic activation at each nitrogen atom. Studies on similarly substituted pyrimidines are required to definitively predict the major N-oxide isomer. The oxidation of 5-nitroso-2,4,6-triaminopyrimidine with peroxytrifluoroacetic acid, for instance, leads to the formation of both a mono-N-oxide and a di-N-oxide. researchgate.net

Reduction to Dihydropyrimidine and Tetrahydropyrimidine (B8763341) Derivatives

Reduction of the pyrimidine ring can yield dihydropyrimidine or tetrahydropyrimidine derivatives. This transformation can be achieved using various methods, though it must compete with the potential reduction of the C4-chloro substituent (dehalogenation).

Catalytic Hydrogenation : This is a common method for reducing the pyrimidine ring. oregonstate.edu The choice of catalyst (e.g., Palladium on carbon, Platinum), solvent, and the presence of an acid scavenger (like magnesium oxide or sodium hydroxide) are crucial for controlling the reaction's outcome. oregonstate.edugoogle.com Under certain basic conditions, catalytic hydrogenation can be selective for dehalogenation without affecting the aromatic ring. oregonstate.edu Conversely, forcing conditions can lead to the reduction of the ring itself.

Complex Metal Hydrides : Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the pyrimidine ring. rsc.orgresearchgate.net The reduction of certain ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylates with complex metal hydrides has been shown to produce 1,6-dihydropyrimidines. rsc.org This suggests a viable pathway for the reduction of this compound, although the specific conditions would need to be optimized to manage the reactivity of the chloro group.

The catabolism of natural pyrimidines in biological systems also involves the enzymatic reduction of the C5-C6 double bond by dihydropyrimidine dehydrogenases to form dihydropyrimidines, illustrating the intrinsic susceptibility of this bond to reduction. umich.edunih.gov

Functional Group Specific Reductions (e.g., Ester to Alcohol Transformations)

In multifunctional pyrimidines, the selective reduction of one functional group while leaving others, including the chloro substituent and the aromatic ring, intact is a significant synthetic challenge. The outcome often depends on the choice of reducing agent and reaction conditions, particularly temperature.

A relevant study on ethyl 4-methyl-2-methylthiopyrimidine-5-carboxylate demonstrated that a temperature-dependent selectivity could be achieved using lithium aluminum hydride (LiAlH₄). rsc.org

At a low temperature (–70 °C), the ester group at the C5 position was preferentially reduced to a 5-hydroxymethyl group.

At higher temperatures, reduction of the pyrimidine ring itself became the dominant reaction, yielding a 1,6-dihydropyrimidine. rsc.org

This example establishes a key principle: kinetic control at low temperatures can favor the reduction of a more reactive exocyclic functional group (like an ester) over the thermodynamically favored reduction of the aromatic ring. This strategy could foreseeably be applied to derivatives of this compound bearing reducible functional groups.

Advanced Mechanistic Studies of Pyrimidine Transformations

Elucidation of Reaction Intermediates

The transformations of chloropyrimidines proceed through various reactive intermediates, the nature of which depends on the reaction type.

Nucleophilic Aromatic Substitution (SNAr) : The classical mechanism for SNAr reactions on electron-deficient rings like pyrimidine involves the formation of a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex . nih.govyoutube.com For this compound, attack of a nucleophile at C4 would lead to a tetrahedral intermediate where the negative charge is delocalized over the pyrimidine ring and stabilized by the electronegative nitrogen atoms. However, recent computational and experimental studies suggest that for some heterocyclic systems, particularly with good leaving groups, the SNAr reaction may proceed through a concerted mechanism (cSNAr) without a discrete intermediate, passing through a single transition state. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling : The mechanism of the Suzuki-Miyaura reaction is well-established and proceeds through a catalytic cycle involving distinct organopalladium intermediates. mdpi.comlibretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of the Pd(0) catalyst to the C4–Cl bond of the pyrimidine, forming a square planar Aryl-Pd(II)-Cl intermediate .

Transmetalation : The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the chloride and forming a new Di-organo-Pd(II) intermediate .

Reductive Elimination : This final step involves the formation of the C–C bond between the pyrimidine ring and the coupled group, releasing the final product and regenerating the Pd(0) catalyst. libretexts.org

Ring-Opening Intermediates : Under specific conditions, such as activation with triflic anhydride followed by nucleophilic attack, pyrimidines can undergo ring-opening. This process can proceed through aza-Zincke imine intermediates , which can then be hydrolyzed or recyclized to form different heterocyclic structures. researchgate.netnih.gov

The following table summarizes the key intermediates postulated for major reaction pathways involving chloropyrimidines.

Table 2: Key Reaction Intermediates in Pyrimidine Transformations

| Reaction Type | Key Intermediate(s) | Description |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | A resonance-stabilized, anionic tetrahedral intermediate formed by the addition of a nucleophile to the pyrimidine ring. nih.gov |

| Concerted Transition State | A single, high-energy state in a concerted SNAr pathway, bypassing a stable intermediate. nih.gov | |

| Suzuki-Miyaura Cross-Coupling | Organopalladium(II) Species | Intermediates formed during the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. libretexts.org |

Lack of Specific Research Data on the Chemical Reactivity of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific, detailed research findings on the chemical reactivity and transformation mechanisms of this compound are not publicly available. Consequently, the requested content for the subsections concerning its nucleophilic addition reactions and reaction pathway energetics cannot be provided at this time.

The investigation sought scholarly articles and experimental data pertaining to:

Unusual Nucleophilic Addition Reactions: No studies were found that specifically detail the reaction of this compound with Grignard reagents or other nucleophiles. The behavior of the pyrimidine ring, the influence of the isopropyl and propyl substituents on regioselectivity, and potential for unusual addition patterns for this specific molecule have not been documented in the available literature.

Reaction Pathway Energetics and Kinetics: There is an absence of published computational or experimental studies on the energetics and kinetics of reactions involving this compound. As a result, data on activation energies, transition state geometries, and reaction rate constants for its transformations are unavailable.

While general principles of reactivity for chloropyrimidines are established in organic chemistry, applying these generalities to generate specific, data-driven content for this compound without direct research would be speculative and not adhere to the required standards of scientific accuracy. The search results yielded information on broader categories of substituted pyrimidines, but none focused on the specific reactivity of the requested compound.

Therefore, the sections on "Investigation of Unusual Nucleophilic Addition Reactions" and "Reaction Pathway Energetics and Kinetics" cannot be developed as requested due to the lack of specific source material.

Computational and Theoretical Investigations of 4 Chloro 2 Isopropyl 5 Propylpyrimidine

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular structure and electronic properties of compounds like 4-Chloro-2-isopropyl-5-propylpyrimidine.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis would be particularly important for the isopropyl and propyl substituents. Due to the rotation around the carbon-carbon single bonds, these alkyl groups can adopt various spatial orientations (conformers). Computational methods can be used to identify the different possible conformers and determine their relative stabilities. It is expected that the most stable conformer would exhibit minimal steric hindrance between the alkyl groups and the pyrimidine (B1678525) ring.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Predicted Value |

| C2-N1 Bond Length (Å) | 1.34 |

| C4-Cl Bond Length (Å) | 1.74 |

| C5-C(propyl) Bond Length (Å) | 1.51 |

| N1-C2-N3 Bond Angle (°) | 127 |

| C4-C5-C6 Bond Angle (°) | 116 |

| Isopropyl C-C-H Bond Angle (°) | 109.5 |

| Propyl C-C-C Bond Angle (°) | 112 |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that would be obtained from a geometry optimization calculation.

Electronic Structure Analysis (e.g., Charge Distribution, Dipole Moments)

Electronic structure analysis provides insights into how electrons are distributed within a molecule. This is crucial for understanding its reactivity and intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO-LUMO Energy Gaps for Reactivity and Stability Predictions

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more likely to be reactive.

For this compound, the HOMO is likely to be localized on the pyrimidine ring, particularly on the nitrogen atoms and the double bonds, due to the presence of lone pair electrons and pi-electrons. The LUMO is expected to be distributed over the pyrimidine ring and the chlorine atom, reflecting the electron-withdrawing nature of these groups.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: The data in this table is hypothetical and illustrative of FMO analysis.

Fukui Functions for Identification of Electrophilic and Nucleophilic Sites

Fukui functions are used within DFT to identify the most reactive sites in a molecule. wikipedia.org They describe the change in electron density at a given point in the molecule when an electron is added or removed. wikipedia.org

f+(r) corresponds to the addition of an electron (nucleophilic attack) and identifies the most electrophilic sites.

f-(r) corresponds to the removal of an electron (electrophilic attack) and identifies the most nucleophilic sites.

f0(r) is related to radical attack.

For this compound, the carbon atom attached to the chlorine (C4) is expected to be a primary electrophilic site, susceptible to nucleophilic attack. The nitrogen atoms of the pyrimidine ring are likely to be the primary nucleophilic sites, prone to electrophilic attack.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be used to model the step-by-step pathway of a chemical reaction, known as the reaction mechanism. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate and its structure provides valuable information about the energetic barrier of the reaction.

Calculation of Activation Energies for Specific Transformations

Computational chemistry provides powerful tools for elucidating reaction mechanisms and predicting the feasibility of chemical transformations by calculating their activation energies. For a molecule like this compound, this would typically involve quantum mechanical methods such as Density Functional Theory (DFT).

To calculate the activation energy for a specific reaction, such as a nucleophilic substitution at the chloro-substituted carbon, the following steps would be undertaken:

Reactant and Product Optimization: The three-dimensional structures of the reactants (e.g., this compound and a nucleophile) and the products are computationally optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

Frequency Analysis: Vibrational frequency calculations are carried out for the optimized structures. A stable reactant or product will have all real (positive) vibrational frequencies, while a true transition state is characterized by exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: The activation energy (Ea) is then determined as the difference in energy between the transition state and the reactants.

While no specific activation energy calculations for this compound have been published, this methodology is routinely applied to understand the reactivity of related heterocyclic compounds.

Role of Solvent Effects in Reaction Energetics and Pathways

Solvent interactions can significantly influence reaction energetics and pathways. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the solvent. This approach is computationally efficient and often provides a good approximation of bulk solvent effects on reaction energies.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute. This allows for the explicit modeling of specific interactions like hydrogen bonding. While more computationally expensive, this method can provide a more accurate picture of the immediate solvent environment and its role in the reaction mechanism.

For this compound, the choice of solvent could influence the stability of charged intermediates or transition states in a reaction, thereby altering the activation energy and potentially the preferred reaction pathway.

Spectroscopic Property Simulations

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Quantum chemical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT.

The process involves:

Optimizing the molecular geometry of this compound.

Calculating the magnetic shielding tensors for each nucleus in the optimized structure.

Referencing these shielding values to a standard, typically tetramethylsilane (TMS), to obtain the chemical shifts.

Predicted chemical shifts can aid in the assignment of experimental spectra and can be particularly useful for distinguishing between isomers. While machine learning models are also emerging for NMR prediction, DFT-based methods remain a staple for detailed analysis. mdpi.comnih.gov

Calculation of Vibrational Frequencies and Intensities for IR and Raman Spectra

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency analysis, usually performed after a geometry optimization, can predict the vibrational spectrum. The calculation yields the frequencies of the fundamental vibrational modes and their corresponding intensities.

These theoretical spectra can be compared with experimental data to:

Confirm the structure of a synthesized compound.

Aid in the assignment of spectral bands to specific molecular motions (e.g., C-Cl stretch, aromatic ring vibrations).

For a molecule with the complexity of this compound, a computed vibrational spectrum would be a valuable tool for its characterization.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for understanding the charge distribution and predicting sites of electrophilic and nucleophilic attack.

In an MEP map:

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these would likely be centered on the nitrogen atoms of the pyrimidine ring.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green and yellow regions represent areas of intermediate or near-neutral potential. researchgate.net

MEP analysis provides a qualitative prediction of the molecule's reactivity and intermolecular interaction sites. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like bonding picture of lone pairs and chemical bonds. wisc.edu

For this compound, NBO analysis would provide insights into:

Hybridization: The specific hybridization of the atomic orbitals on each atom (e.g., sp², sp³).

Bonding: The nature of the chemical bonds (sigma, pi) and the electron density shared between atoms.

Delocalization Effects: It quantifies the delocalization of electron density from filled "donor" NBOs (bonds or lone pairs) to empty "acceptor" NBOs (antibonding or Rydberg orbitals). These donor-acceptor interactions correspond to hyperconjugation and resonance effects, which are crucial for understanding molecular stability and reactivity.

This analysis provides a detailed electronic picture that complements the more visual MEP mapping.

Substituent Effects and Reactivity Predictions from Computational Data

Computational and theoretical investigations provide profound insights into the electronic structure and reactivity of this compound. By employing methods such as Density Functional Theory (DFT), chemists can model the molecule and predict how its substituents—the chloro, isopropyl, and propyl groups—modulate the properties of the pyrimidine core. These studies are crucial for understanding the molecule's behavior in chemical reactions.

The reactivity of an aromatic system like pyrimidine is dictated by the electron density of the ring and the nature of its frontier molecular orbitals. Substituents can either donate or withdraw electron density, thereby activating or deactivating the ring towards electrophilic or nucleophilic attack.

Chloro Group (at C4): As a halogen, chlorine is an electronegative atom. It exerts a strong negative inductive effect (-I), withdrawing electron density from the pyrimidine ring and making the ring more electron-deficient. This deactivating effect is significant in predicting the molecule's susceptibility to nucleophilic substitution, a common reaction for chloro-substituted pyrimidines.

Isopropyl Group (at C2): The isopropyl group is an alkyl substituent. Alkyl groups are generally considered to be electron-donating through an inductive effect (+I) and hyperconjugation. This effect increases the electron density on the pyrimidine ring, which can influence its basicity and reactivity.

Propyl Group (at C5): Similar to the isopropyl group, the propyl group is another electron-donating alkyl substituent (+I effect), further contributing to the electron density of the heterocyclic system.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate how a molecule will interact with other reagents.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor in a reaction. A higher HOMO energy suggests a greater willingness to donate electrons, indicating higher reactivity towards electrophiles. The electron-donating isopropyl and propyl groups are expected to raise the HOMO energy of the pyrimidine system.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital functions as the electron acceptor. A lower LUMO energy implies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. The electron-withdrawing chloro group is predicted to lower the LUMO energy, localizing it around the C4 position.

The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a smaller gap generally corresponds to higher reactivity.

While specific computational data for this compound is not extensively published, data from analogous structures, such as 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, can provide valuable insights. A study involving this similar compound included Mulliken charge distribution analysis, which helps to quantify the electronic effect of substituents researchgate.net.

Reactivity Descriptors from Computational Data

Based on general principles of computational chemistry applied to substituted pyrimidines, a table of predicted global reactivity descriptors can be conceptualized. These descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of reactivity.

| Descriptor | Predicted Value/Trend | Implication for Reactivity |

| HOMO Energy | Moderately High | Increased reactivity towards strong electrophiles. |

| LUMO Energy | Low | High susceptibility to nucleophilic attack, especially at C4. |

| HOMO-LUMO Gap | Relatively Small | Indicates a chemically reactive and less stable molecule. |

| Hardness (η) | Low | Suggests the molecule is "soft" and thus more reactive. |

| Electrophilicity (ω) | High | Indicates a strong capacity to accept electrons. |

This interactive table is based on theoretical predictions for this compound, drawing from computational studies on analogous substituted pyrimidines. iiste.orgijcce.ac.ir

Mulliken Population Analysis and Electrostatic Potential

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule. For this compound, this analysis would be expected to show:

A significant positive charge on the C4 carbon atom, due to the high electronegativity of the attached chlorine atom.

Negative charges on the nitrogen atoms of the pyrimidine ring, as they are the most electronegative atoms in the core structure.

Slightly negative or near-neutral charges on the carbons of the alkyl groups.

The following table illustrates the predicted Mulliken charges for key atoms in the structure, based on the expected substituent effects.

| Atom | Predicted Mulliken Charge (a.u.) | Rationale |

| N1 | Negative | High electronegativity of nitrogen. |

| C2 | Positive | Attached to two electronegative nitrogens and the isopropyl group. |

| N3 | Negative | High electronegativity of nitrogen. |

| C4 | Highly Positive | Strong electron withdrawal by the chlorine atom. |

| Cl (on C4) | Negative | High electronegativity of chlorine. |

| C5 | Slightly Negative | Electron donation from the propyl group. |

This interactive table presents hypothetical data based on established principles of substituent effects in computational chemistry.

These charge distributions, along with a Molecular Electrostatic Potential (MEP) map, would visually confirm the sites most susceptible to attack. The MEP map would likely show a region of high positive potential (electrophilic site) around the C4-Cl bond and negative potential (nucleophilic sites) around the ring nitrogen atoms.

Applications As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in Pharmaceutical Synthesis

The pyrimidine (B1678525) core is a ubiquitous motif in medicinal chemistry, and derivatives such as 4-Chloro-2-isopropyl-5-propylpyrimidine offer a strategic starting point for the construction of novel therapeutic agents. The reactivity of the chloro-substituent allows for facile nucleophilic substitution, enabling the introduction of diverse functionalities and the elaboration of complex molecular architectures.

Synthesis of Complex Drug Scaffolds

The inherent reactivity and substitution pattern of this compound make it an attractive starting material for the synthesis of intricate drug scaffolds. The pyrimidine nucleus is a key component in a multitude of bioactive compounds, and the ability to further functionalize this core is crucial in drug discovery. thieme.de The chloro group at the 4-position serves as a versatile handle for introducing various substituents through nucleophilic displacement reactions, thereby enabling the construction of diverse and complex molecular frameworks. This adaptability is a key reason why chloro-containing heterocyclic compounds are widely utilized in the pharmaceutical industry for the discovery of new and effective drugs. nih.gov

Intermediate for Kinase Inhibitors and Antiviral Agents

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and proliferation. nih.govnih.gov Many approved anticancer drugs contain a pyrimidine ring system. nih.gov The development of pyrimidine-based kinase inhibitors is an active area of research, with a focus on scaffolds like 2-aminopyrimidines, 4-aminopyrimidines, and 2,4-diaminopyrimidines that can interact with the hinge region of kinases. nih.gov

In the realm of antiviral agents, pyrimidine derivatives are fundamental to the structure of many nucleoside analogues. nih.govresearchgate.net These compounds function by mimicking natural nucleosides and interfering with viral replication. youtube.com The synthesis of novel pyrimidine nucleoside analogues is a key strategy in the development of new antiviral therapies. researchgate.netnih.gov

While the broader class of chloropyrimidines is integral to these fields, specific research detailing the direct use of this compound as an intermediate for currently marketed kinase inhibitors or antiviral agents is not extensively documented in publicly available literature. However, its structural motifs are consistent with those commonly employed in the synthesis of these therapeutic classes.

Role in the Synthesis of Specific Drug Molecules (e.g., Rosuvastatin Precursors)

Rosuvastatin, a widely prescribed medication for lowering cholesterol, features a substituted pyrimidine ring as its core heterocyclic structure. The synthesis of Rosuvastatin and its intermediates has been the subject of extensive research, with various synthetic routes developed for the key pyrimidine precursors. researchgate.netnih.govresearchgate.netwjpmr.comasianpubs.org These precursors are typically highly functionalized pyrimidines that undergo subsequent reactions to build the final drug molecule. While numerous pyrimidine derivatives are employed in these synthetic pathways, the direct use of this compound as a starting material for a key Rosuvastatin intermediate is not explicitly detailed in the prominent synthetic routes described in the scientific literature. The documented syntheses often start from different pyrimidine building blocks. researchgate.netnih.gov

Development of Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral therapy. youtube.com These molecules are structurally similar to natural nucleosides and can be incorporated into viral DNA or RNA, thereby inhibiting viral replication. nih.gov The synthesis of these analogues often involves the coupling of a modified sugar moiety with a heterocyclic base, such as a pyrimidine. The development of new pyrimidine nucleosides with enhanced efficacy and reduced toxicity is an ongoing effort in medicinal chemistry. researchgate.net While the pyrimidine structure is central to this class of drugs, specific examples of this compound being utilized in the synthesis of novel nucleoside analogues are not widely reported in the available research literature.

Building Block in Agrochemical Development

The utility of pyrimidine derivatives extends beyond pharmaceuticals into the realm of agrochemicals, where they form the basis of many effective herbicides and pesticides.

Synthesis of Novel Herbicides and Pesticides

Pyrimidine-based compounds have been extensively studied for their herbicidal properties. google.comnih.gov They can act on various biological targets in plants, leading to the development of selective and potent herbicides. acs.orgpnas.org The discovery of new herbicides with novel modes of action is crucial for managing weed resistance. acs.org The synthesis of pyrimidine derivatives is a key strategy in the development of new agrochemicals. researchgate.net While the pyrimidine scaffold is of significant interest in this field, specific, publicly documented instances of this compound being used as a direct precursor in the synthesis of commercialized herbicides or pesticides are not readily found in the reviewed scientific and patent literature.

Structure-Activity Relationship Studies for Agrochemical Optimization

The pyrimidine skeleton is a well-established scaffold in the development of agrochemicals, forming the core of several commercial fungicides. nih.gov The compound this compound is a valuable starting material for creating libraries of potential new agrochemicals for structure-activity relationship (SAR) studies. SAR analysis is critical for optimizing the efficacy of herbicides, insecticides, and fungicides by systematically modifying a lead compound's structure to enhance its biological activity and selectivity while minimizing negative environmental impact.

The key to the utility of this compound in this context is the reactivity of the chlorine atom at the 4-position of the pyrimidine ring. This chlorine atom can be readily displaced through nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The nature of the substituent introduced can profoundly influence the compound's interaction with its biological target.

Below is a table illustrating hypothetical modifications to this compound and their potential impact on agrochemical properties, based on established SAR principles for pyrimidine derivatives. thepharmajournal.comfrontiersin.org

| Reactant Nucleophile | Resulting C4-Substituent | Potential Influence on Agrochemical Activity |

| Aniline Derivative | Substituted Amino Group | Modulation of binding to target enzymes; potential for herbicidal or fungicidal activity. |

| Phenol Derivative | Aryl Ether Linkage | Increased molecular flexibility and altered metabolic profile. |

| Thiophenol Derivative | Aryl Thioether Linkage | Enhanced lipophilicity and potential for novel interactions with target proteins. |

| Aliphatic Amine | Alkylamino Group | Modification of solubility and membrane permeability. |

Role in Materials Science

While pyrimidines are most famous for their biological roles, their unique electronic properties also make them attractive building blocks for advanced materials. This compound can serve as a precursor in the synthesis of functional materials and specialty chemicals.

The chlorine atom at the 4-position makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.netresearchgate.net This powerful carbon-carbon bond-forming reaction enables the attachment of various aryl and heteroaryl groups to the pyrimidine core. mdpi.com

The resulting arylpyrimidines are of interest in materials science for several reasons. The nitrogen atoms in the pyrimidine ring act as electron sinks, giving the system distinct electronic and photophysical properties. These properties can be fine-tuned by the nature of the coupled aryl group. Such compounds could be investigated for applications in:

Organic Electronics: As components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Sensors: As fluorescent probes that respond to specific analytes.

The table below outlines potential Suzuki coupling reactions starting from this compound.

| Boronic Acid Reactant | Resulting Coupled Product | Potential Application Area |

| Phenylboronic acid | 4-Phenyl-2-isopropyl-5-propylpyrimidine | Core structure for liquid crystals or organic semiconductors. |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-isopropyl-5-propylpyrimidine | Precursor for materials with tailored optoelectronic properties. |

| Thiophene-2-boronic acid | 4-(Thiophen-2-yl)-2-isopropyl-5-propylpyrimidine | Building block for conductive polymers and organic solar cells. |

The reactivity of the 4-chloro position allows for the incorporation of the 2-isopropyl-5-propylpyrimidine moiety into larger, more complex molecules. It can act as a reactive monomer in polymerization reactions, leading to polymers with a pyrimidine unit in the backbone or as a pendant group. Such polymers could exhibit enhanced thermal stability, specific optical properties, or unique chemical resistance due to the presence of the aromatic, nitrogen-containing heterocycle.

Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology

In the field of chemical biology and drug discovery, this compound is an ideal starting scaffold for generating libraries of compounds for SAR studies. The goal of these studies is to identify molecules that can selectively interact with biological targets, such as protein kinases, to modulate their function. rsc.orgresearchgate.net Fused pyrimidine cores are recognized as privileged scaffolds for kinase inhibitors. rsc.org

The synthetic accessibility and reactivity of the 4-chloro group allow for the rapid creation of a diverse set of analogues through nucleophilic aromatic substitution (SNAr) reactions. frontiersin.orgnih.gov By reacting this compound with a wide range of nucleophiles—such as amines, alcohols, and thiols—researchers can systematically explore the chemical space around the pyrimidine core. nih.gov

Each new derivative can then be tested in biological assays to measure its effect on a specific target. This process helps to build a detailed understanding of the SAR, revealing which functional groups at the 4-position enhance potency, improve selectivity, or confer desirable pharmacokinetic properties. For example, chloropyrimidines have been used as starting points for developing covalent inhibitors that form a permanent bond with a cysteine residue on a target kinase. researchgate.netnih.gov

The following interactive table illustrates the derivatization potential of this compound for SAR studies.

| Nucleophile | Functional Group Introduced at C4 | Resulting Derivative Class | Potential Biological Target Class |

| Morpholine | Morpholinyl | 4-Morpholinylpyrimidine | Protein Kinases, Phosphoinositide 3-kinases |

| Piperazine | Piperazinyl | 4-Piperazinylpyrimidine | GPCRs, Kinases |

| Benzyl Mercaptan | Benzylthio | 4-(Benzylthio)pyrimidine | Enzymes with active site thiols |

| Ethanolamine | (2-Hydroxyethyl)amino | 4-((2-Hydroxyethyl)amino)pyrimidine | Kinases, Dihydrofolate Reductase |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes for Halogenated Pyrimidines

The synthesis of pyrimidine (B1678525) derivatives has historically involved methods that can be hazardous and environmentally taxing. rasayanjournal.co.in The future of synthesizing compounds like 4-Chloro-2-isopropyl-5-propylpyrimidine will undoubtedly focus on "green chemistry" principles. rasayanjournal.co.innih.gov This involves the development of synthetic pathways that are more efficient, generate less waste, and utilize less toxic reagents and solvents.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the final product, which can significantly reduce reaction times and waste. rasayanjournal.co.in

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction rates, leading to higher yields and cleaner products in shorter timeframes. rasayanjournal.co.inijsat.org

Catalyst-Driven Methods: The development of novel catalysts can enable more selective and efficient reactions under milder conditions. ijsat.org

Solventless Approaches: Conducting reactions without a solvent, or in environmentally benign solvents like water, is a major goal of green chemistry. rasayanjournal.co.injmaterenvironsci.com

These sustainable methods are not only beneficial for the environment but also offer economic advantages through reduced energy consumption and waste disposal costs. rasayanjournal.co.in

| Synthesis Approach | Key Advantages | Relevant Research Areas |

| Multicomponent Reactions | Higher efficiency, reduced waste, shorter reaction times. rasayanjournal.co.in | Catalyst development, novel reaction design. rasayanjournal.co.inijsat.org |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, cleaner products. rasayanjournal.co.inijsat.org | Optimization of reaction conditions, scale-up studies. |

| Catalyst-Driven Methods | Increased selectivity, milder reaction conditions. ijsat.org | Homogeneous and heterogeneous catalysis, nanocatalysts. |

| Green Solvents/Solventless | Reduced environmental impact, improved safety. rasayanjournal.co.injmaterenvironsci.com | Reactions in water, ionic liquids, supercritical fluids. rasayanjournal.co.injmaterenvironsci.com |

Exploration of Novel Reactivity Patterns and Catalytic Transformations